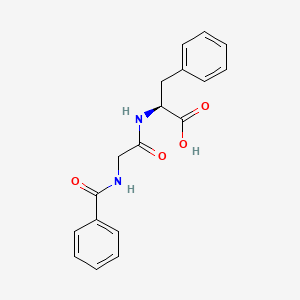

(S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid

Vue d'ensemble

Description

L’Hippuryl-L-phénylalanine est un dipeptide synthétique composé d’acide hippurique et de L-phénylalanine. Il est couramment utilisé comme substrat pour les enzymes carboxypeptidases, qui sont des protéases qui clivent les acides aminés de l’extrémité carboxyle des protéines et des peptides. Ce composé est particulièrement précieux dans les dosages biochimiques pour mesurer l’activité des carboxypeptidases .

Applications De Recherche Scientifique

L’Hippuryl-L-phénylalanine a plusieurs applications en recherche scientifique, notamment :

Dosages biochimiques : Il est largement utilisé comme substrat dans les dosages pour mesurer l’activité des enzymes carboxypeptidases.

Recherche médicale : Le composé est utilisé dans la recherche relative à des maladies telles que l’obésité, l’épilepsie et les maladies neurodégénératives, où les enzymes carboxypeptidases jouent un rôle.

Applications industrielles : Dans l’industrie pharmaceutique, l’Hippuryl-L-phénylalanine est utilisé dans le développement d’inhibiteurs enzymatiques et d’agents thérapeutiques ciblant les enzymes carboxypeptidases.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Hippuryl-L-phénylalanine peut être synthétisé par une réaction de couplage peptidique. Le processus implique généralement les étapes suivantes :

Activation de l’acide hippurique : L’acide hippurique est activé à l’aide d’un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP).

Couplage avec la L-phénylalanine : L’acide hippurique activé est ensuite mis à réagir avec la L-phénylalanine dans un solvant approprié tel que le diméthylformamide (DMF) ou le dichlorométhane (DCM) pour former la liaison dipeptidique.

Méthodes de production industrielle

La production industrielle de l’Hippuryl-L-phénylalanine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités d’acide hippurique et de L-phénylalanine sont soumises à des réactions de couplage peptidique à l’aide de réacteurs à l’échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions

L’Hippuryl-L-phénylalanine subit principalement des réactions d’hydrolyse catalysées par les enzymes carboxypeptidases. La réaction d’hydrolyse implique la rupture de la liaison peptidique entre l’acide hippurique et la L-phénylalanine, ce qui entraîne la formation d’acide hippurique et de L-phénylalanine .

Réactifs et conditions courants

Hydrolyse enzymatique : La carboxypeptidase A est couramment utilisée pour catalyser l’hydrolyse de l’Hippuryl-L-phénylalanine.

Hydrolyse chimique : Des conditions acides ou basiques peuvent également être utilisées pour hydrolyser la liaison peptidique.

Principaux produits

Les principaux produits formés à partir de l’hydrolyse de l’Hippuryl-L-phénylalanine sont l’acide hippurique et la L-phénylalanine .

Mécanisme D'action

L’Hippuryl-L-phénylalanine agit comme un substrat pour les enzymes carboxypeptidases. Le mécanisme implique la liaison de l’enzyme au substrat et la catalyse de l’hydrolyse de la liaison peptidique. L’enzyme carboxypeptidase contient un ion zinc à son site actif, qui joue un rôle crucial dans le processus catalytique. L’ion zinc se coordonne avec l’oxygène carbonyle de la liaison peptidique, facilitant son clivage et entraînant la libération d’acide hippurique et de L-phénylalanine .

Comparaison Avec Des Composés Similaires

Composés similaires

Hippuryl-L-tyrosine : Un autre substrat pour les enzymes carboxypeptidases, qui diffère par la présence d’un résidu de tyrosine au lieu de la phénylalanine.

Hippuryl-L-arginine : Utilisé dans des dosages biochimiques similaires, mais contient un résidu d’arginine.

Hippuryl-L-lysine : Une autre variante utilisée dans les études d’activité enzymatique, contenant un résidu de lysine.

Unicité

L’Hippuryl-L-phénylalanine est unique en raison de son interaction spécifique avec les enzymes carboxypeptidases, ce qui en fait un substrat préféré pour l’étude de l’activité de ces enzymes. Sa structure permet une mesure précise de la cinétique enzymatique et des effets des inhibiteurs, fournissant des informations précieuses sur la fonction et la régulation des enzymes .

Propriétés

IUPAC Name |

2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLJGZGVIQBNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-39-3, 744-59-2 | |

| Record name | N-Benzoylglycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4703-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hippuryl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)

![N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine](/img/structure/B1277118.png)